1-Fluoroisoquinoline 1-Fluoroisoquinoline
Brand Name: Vulcanchem
CAS No.: 394-65-0
VCID: VC8377474
InChI: InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
SMILES: C1=CC=C2C(=C1)C=CN=C2F
Molecular Formula: C9H6FN
Molecular Weight: 147.15 g/mol

1-Fluoroisoquinoline

CAS No.: 394-65-0

Cat. No.: VC8377474

Molecular Formula: C9H6FN

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoroisoquinoline - 394-65-0

Specification

CAS No. 394-65-0
Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
IUPAC Name 1-fluoroisoquinoline
Standard InChI InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Standard InChI Key YYMRKWBKEKCKHM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN=C2F
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2F

Introduction

PropertyValueSource
CAS RN394-65-0
Molecular FormulaC9H6FN\text{C}_9\text{H}_6\text{FN}
Molecular Mass147.15 g/mol
Boiling Point208°C
SMILESFC1=NC=CC=2C=CC=CC12

Synthesis and Chemical Pathways

One-Pot Microwave-Assisted Synthesis

Recent advancements in fluorinated isoquinoline synthesis include a microwave-assisted, potassium fluoride-mediated method starting from NN-fluoroalkyl-1,2,3-triazoles . This one-pot approach involves:

  • Thermal Decomposition: NN-Fluoroalkyl triazoles (1) decompose under microwave irradiation to generate reactive intermediates.

  • Formal 1,3-Fluorine Shift: Stereoselective rearrangement produces difluoroazadienes.

  • Cyclization: Aromatic annulation forms 1-fluoroalkyl-3-fluoroisoquinolines (2) in yields exceeding 70% .

This method accommodates diverse substituents on the fused benzene or heteroaromatic ring, enabling access to structurally varied derivatives .

Table 2: Key Synthetic Methods for 1-Fluoroisoquinolines

MethodConditionsYieldReference
Microwave-assistedKF, 150°C, 30 min>70%
Radical CyclizationFluoroalkyl radicals, Cu50–65%
Cross-CouplingPd catalysis, aryl halides60–75%

Traditional Approaches

Earlier syntheses relied on Bischler–Napieralski cyclization or direct C–H perfluoroalkylation of isoquinolines, albeit with lower efficiency (e.g., 21% yield for valiglurax synthesis) . Radical-based methods, such as fluoroalkyl radical insertion into isonitriles, remain prevalent but require stringent conditions .

Chemical Properties and Reactivity

Electrophilic Substitution

The 3-fluoro and 4-halo substituents in 1-fluoroisoquinolines facilitate nucleophilic aromatic substitution (SN_\text{N}Ar). For example, fluorine at position 3 is readily displaced by oxygen, sulfur, or nitrogen nucleophiles in polar solvents (Table 3) .

Table 3: Nucleophilic Substitution Reactions of 1-Fluoroisoquinoline

NucleophileProductYieldConditions
Methoxide3-Methoxy derivative85%MeOH, 80°C, 6h
Thiophenol3-Phenylthio derivative78%DMF, 100°C, 12h
Ammonia3-Amino derivative65%NH3_3, EtOH, reflux

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling at position 4 enables aryl-aryl bond formation, expanding the compound’s utility in drug discovery . For instance, Suzuki-Miyaura coupling with boronic acids introduces aryl groups in yields up to 75% .

Pharmacological Applications and Research Findings

Neuroprotective Effects

A structurally related compound, 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), demonstrated resilience against social defeat stress in mice . Key findings include:

  • Social Avoidance Reduction: Repeated FDPI administration (25 mg/kg) mitigated stress-induced social avoidance .

  • Prefrontal Cortex Modulation: FDPI normalized stress-altered proteins, including proBDNF, p75NTR^\text{NTR}, and ERK/CREB ratios .

Table 4: Effects of FDPI on Stress-Induced Protein Changes

ProteinStress EffectFDPI Modulation
proBDNF↑ 50%↓ 30%
p75NTR^\text{NTR}↓ 40%↑ 25%
pERK/ERK↓ 35%↑ 20%

Drug Candidate Derivatives

1-Fluoroisoquinoline derivatives are explored as kinase inhibitors and antimicrobial agents. For example, 1-trifluoromethylisoquinolines exhibit nanomolar activity against tropical parasites .

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